molecular formula C16H12FN3O4S B2412165 2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 899958-39-5

2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2412165
CAS No.: 899958-39-5
M. Wt: 361.35
InChI Key: CXCOZASTVFXICL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of fluorophenyl, methoxy, nitro, and benzo[d]thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by reacting 4-methoxy-6-nitroaniline with carbon disulfide and an appropriate halogenating agent under basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzoyl chloride and a suitable base.

    Acetylation: The final step involves acetylation of the intermediate product with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
  • 2-(4-bromophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-24-12-7-11(20(22)23)8-13-15(12)19-16(25-13)18-14(21)6-9-2-4-10(17)5-3-9/h2-5,7-8H,6H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCOZASTVFXICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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